(6-Ethoxypyridin-3-yl)methanamine oxalate
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Overview
Description
(6-Ethoxypyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C8H12N2O.C2H2O4. It is a derivative of pyridine, a nitrogen-containing heterocycle, and is often used in various chemical and biological research applications. The compound is known for its unique structural features, which include an ethoxy group attached to the pyridine ring and a methanamine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of (6-Ethoxypyridin-3-yl)methanamine oxalate typically involves multiple steps. One common synthetic route includes the following steps:
Amination: The addition of a methanamine group to the ethoxypyridine.
Oxalation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial production methods often employ similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
(6-Ethoxypyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Ethoxypyridin-3-yl)methanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (6-Ethoxypyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
(6-Ethoxypyridin-3-yl)methanamine oxalate can be compared with other pyridine derivatives, such as:
(6-Methoxypyridin-3-yl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.
(6-Chloropyridin-3-yl)methanamine: Contains a chlorine atom instead of an ethoxy group.
(6-Hydroxypyridin-3-yl)methanamine: Features a hydroxyl group instead of an ethoxy group.
The uniqueness of this compound lies in its ethoxy group, which can influence its reactivity and interactions with other molecules, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.C2H2O4/c1-2-11-8-4-3-7(5-9)6-10-8;3-1(4)2(5)6/h3-4,6H,2,5,9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKQKKQYFOWUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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